molecular formula C8H12O3 B3106479 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester CAS No. 15895-80-4

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

Cat. No.: B3106479
CAS No.: 15895-80-4
M. Wt: 156.18 g/mol
InChI Key: CSVRUJBOWHSVMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, also known as Tetrahydrofurfuryl methacrylate It is known that methacrylates, in general, are highly reactive monomers . They can undergo both free radical polymerization and other polymerization reactions .

Mode of Action

The mode of action of Tetrahydrofurfuryl methacrylate is primarily through its reactivity. As a methacrylate, it can participate in free radical polymerization and other polymerization reactions . This allows it to form polymers with various properties, depending on the conditions and the presence of other monomers.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is insoluble in water but can dissolve in various organic solvents . These properties may influence its bioavailability.

Result of Action

The result of Tetrahydrofurfuryl methacrylate’s action is primarily the formation of polymers through free radical polymerization and other polymerization reactions . The properties of these polymers can vary widely, depending on the specific conditions and the presence of other monomers.

Preparation Methods

The synthesis of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester typically involves the esterification of methacrylic acid with tetrahydrofurfuryl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the ester product is purified by distillation .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

oxolan-2-yl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVRUJBOWHSVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960209
Record name Oxolan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39612-01-6
Record name 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer was added 300 mL of dichloromethane, 24.5 g (0.29 mol) of methacrylic acid and 21.4 g (0.305 mol) of 2,3-dihydrofuran. The flask was cooled under Nitrogen to −40° C. and 0.05 g of methanesulfonic acid was added. The mixture was warmed to 0° C. and stirred for 6 hours at which time it was recooled to −40° C. and an excess (1 mL) of triethylamine was added. The solution was then washed with saturated sodium bicarbonate, water and brine and dried over anhydrous magnesium sulfate. Distillation from sodium carbonate at reduced pressure resulted in 26 g (58%) of the title compound.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

To a solution of 10 g methacrylic acid in 10 ml dichloromethane was added a solution of 9.28 ml 2,3-dihydrofuran in 30 ml dichloromethane. The reaction was allowed to stir for 14 hr at room temperature. The mixture was washed with a saturated solution of sodium bicarbonate. The organic layer was dried with MgO/MgSO4 and concentrated in vacuo. The residue was distilled at 38° C./0.3 torr, to give 6.2 g (34% yield) of tetrahydrofuran-2-yl methacrylate. A solution of 6.0 g tetrahydrofuran-2-yl methacrylate and 0.066 g AIBN in 6 ml of MEK was heated to 60° C. for two days and 12 ml of MEK was added. This solution was used for further evaluation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methacrylic acid (86 g, 1 mol) was cooled to 15° C., and camphorsulfonic acid (4.6 g, 0.02 mol) was added thereto. 2-Dihydrofuran (71 g, 1 mol, 1.0 equivalents) was added dropwise to this solution. After stirring for 1 hour, saturated sodium bicarbonate (500 mL) was added, and the mixture was extracted with ethyl acetate (500 mL) and dried with magnesium sulfate; following this insoluble material was filtered, concentration under vacuum was then carried out at no greater than 40° C., and a yellow oily residue was distilled under vacuum, thus giving 125 g of tetrahydrofuran-2-yl methacrylate (MATHF) (yield 80%) as a colorless oily material, this being a fraction with a boiling point (bp.) of 54° C. to 56° C./3.5 mmHg.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-Dihydrofuran
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 4.97 g of crosslinked poly(4-vinylpyridine hydrochloride) (Fluka Chemical Corp., catalog number 82803, 6 meq/g), 192 g (207 mL, 2.74 mol) of 2,3-dihydrofuran, 118 g (116 mL, 1.36 mol) of methacrylic acid, and 1 g of phenothiazine was heated at 2° C. per minute. When the temperature reached 45° C., an exothermic reaction caused the temperature to rise to 82° C. The catalyst was removed by filtration. NMR analysis of the filtrate showed no residual methacrylic acid. After addition of sodium carbonate and calcium hydride, excess dihydrofuran was removed with a rotary evaporator, and distillation gave 151.7 g of tetrahydrofuranyl methacrylate, b.p. 43°-44° C. (0.75 mm).
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
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2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
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2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
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2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
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2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
Reactant of Route 6
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

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